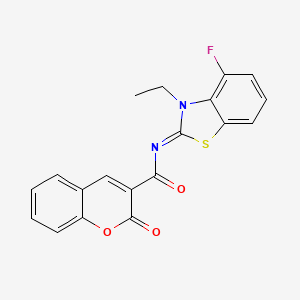

![molecular formula C9H7F3N4S B2881890 6-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-9H-purine CAS No. 478067-83-3](/img/structure/B2881890.png)

6-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-9H-purine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-9H-purine” is a chemical compound with the molecular formula C9 H7 F3 N4 S . It is a purine derivative, which is a class of organic compounds that includes many biologically significant molecules .

Molecular Structure Analysis

The molecular structure of “6-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-9H-purine” consists of a purine core, which is a heterocyclic aromatic organic compound, attached to a 3,4,4-trifluoro-3-butenyl sulfanyl group . The presence of the trifluoro group may impart unique properties to the molecule .Scientific Research Applications

Synthesis and Biological Activity

One line of research has focused on the synthesis and evaluation of purine derivatives for antimycobacterial properties. The study by Bakkestuen, Gundersen, and Utenova (2005) synthesized a range of 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines, revealing that certain 9-benzylpurines demonstrate high antimycobacterial activity against Mycobacterium tuberculosis with low toxicity towards mammalian cells, positioning them as potential antituberculosis drugs (Bakkestuen, Gundersen, & Utenova, 2005).

Chemical Synthesis Techniques

The development of new routes to produce libraries of purine derivatives has been a significant area of research, contributing to the understanding of purine's role in pharmacophore development. Lorente-Macías et al. (2018) have elaborated on the synthesis of 6-, 8-, and 9-substituted purines, highlighting their importance in creating specific inhibitors of protein kinases, which are crucial for developing cancer therapies and treatments for trypanosomiasis (Lorente-Macías et al., 2018).

Anticancer Applications

Further research by Demir et al. (2015) has synthesized novel 9-(substituted amino/piperazinoethyl)adenines and 6-(substituted piperazino/amino)purines, evaluating their cytotoxic activities on various carcinoma cells. Their findings identified compounds with potent cytotoxic activities, offering insights into the structural motifs beneficial for anticancer drug development (Demir et al., 2015).

Eco-friendly Synthesis

Maddila et al. (2016) reported an eco-friendly synthesis method for 6-chloro-8-substituted-9H-purine derivatives using cellulose sulfuric acid, showcasing the potential for developing high-yield, environmentally sustainable chemical synthesis processes (Maddila, Momin, Lavanya, & Rao, 2016).

properties

IUPAC Name |

6-(3,4,4-trifluorobut-3-enylsulfanyl)-7H-purine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N4S/c10-5(7(11)12)1-2-17-9-6-8(14-3-13-6)15-4-16-9/h3-4H,1-2H2,(H,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMGUEGZMNRVEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)SCCC(=C(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-9H-purine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3,3-diphenylpropanamido)benzofuran-2-carboxamide](/img/structure/B2881811.png)

![(4-Bromothiophen-2-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2881812.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2881813.png)

![ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate](/img/structure/B2881821.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide](/img/structure/B2881822.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2881824.png)

![4-[(2-Chloroacetyl)-[(3,5-dimethylphenyl)methyl]amino]-N-methylbutanamide](/img/structure/B2881825.png)

![1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(4-methoxybenzyl)urea](/img/structure/B2881826.png)

![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2881829.png)

![3-Methyl-1-(morpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]butan-1-one](/img/structure/B2881830.png)